3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid
Description
3-Methyl-2-[(2-methylbenzoyl)amino]butanoic acid is a branched-chain amino acid derivative characterized by a butanoic acid backbone substituted with a 3-methyl group and a 2-methylbenzoylamino moiety at the C2 position. This compound shares structural similarities with valine (3-methylbutanoic acid) but incorporates a modified amide side chain. Its synthesis typically involves coupling reactions between activated 2-methylbenzoic acid derivatives and 3-methyl-2-aminobutanoic acid intermediates, as exemplified by analogous procedures for sulfonamide-linked analogs .
Its biological relevance is inferred from studies on structurally related branched-chain amino acids (BCAAs) and their derivatives, which regulate metabolic pathways and neurotransmitter transport .
Properties
IUPAC Name |
3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRVECXJCRCMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The compound (C₁₃H₁₇NO₃, MW 235.28 g/mol) features a branched valine backbone acylated at the α-amino position by 2-methylbenzoic acid. Its IUPAC name, 3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid , reflects this substitution pattern. The SMILES string CC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O confirms the 2-methylbenzoyl group attached to the valine’s amine.
Retrosynthetic Analysis
Retrosynthesis divides the molecule into two precursors:
- L-Valine or its ester derivative (providing the 3-methylbutanoic acid backbone).
- 2-Methylbenzoyl chloride (introducing the aromatic acyl group).
Coupling these fragments via amide bond formation constitutes the primary synthetic route.
Preparation Methodologies
Carbodiimide-Mediated Coupling (EDC/DMAP)
This method, adapted from N-benzoylamino acid syntheses, involves activating 2-methylbenzoic acid with EDC and DMAP for reaction with valine methyl ester:
Procedure :
- Dissolve 2-methylbenzoic acid (1.0 equiv) and L-valine methyl ester (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add EDC·HCl (1.5 equiv) and DMAP (0.1 equiv) under nitrogen.
- Stir at 25°C for 12–24 hours.
- Quench with aqueous HCl, extract with DCM, and concentrate.
- Hydrolyze the methyl ester with LiOH in THF/H₂O to yield the free acid.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DCM | 85–90% |
| Temperature | 25°C | <5% loss |
| DMAP Loading | 10 mol% | +15% yield |
Advantages :
Mixed Anhydride Method
An alternative employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate:
Procedure :
- Cool 2-methylbenzoic acid (1.0 equiv) and N-methylmorpholine (1.1 equiv) in THF to −15°C.
- Add isobutyl chloroformate (1.1 equiv) dropwise, stir 30 min.
- Add L-valine methyl ester (1.0 equiv), warm to 0°C, and stir 2 hours.
- Isolate the ester via extraction, then hydrolyze to the acid.
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDC/DMAP | 88 | 98.5 |
| Mixed Anhydride | 78 | 97.2 |
Limitations :
- Sensitive to moisture.
- Requires low-temperature control.
Enzymatic Acylation
Emerging approaches use lipases (e.g., Candida antarctica) for enantioselective acylation:
Procedure :
- Suspend L-valine (1.0 equiv) and vinyl 2-methylbenzoate (1.2 equiv) in tert-butanol.
- Add CAL-B lipase (20 mg/mmol), stir at 40°C for 48 hours.
- Filter, concentrate, and purify by recrystallization.
Performance Metrics :
- Conversion : 72% (S-enantiomer).
- ee : >99% (via chiral HPLC).
Drawbacks :
- Longer reaction times.
- Limited solvent compatibility.
Precursor Synthesis and Derivatization
2-Methylbenzoyl Chloride Preparation
Method :
- Reflux 2-methylbenzoic acid (1.0 equiv) with thionyl chloride (2.0 equiv) at 70°C for 3 hours.
- Distill under reduced pressure to isolate the acyl chloride (bp 92–94°C at 12 mmHg).
Purity : ≥98% (by ¹H NMR).
Valine Methyl Ester Synthesis
Procedure :
- Suspend L-valine (1.0 equiv) in methanol.
- Add acetyl chloride (2.0 equiv) dropwise at 0°C.
- Stir 12 hours, concentrate, and neutralize with NaHCO₃.
Yield : 95% (white crystalline solid).
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethyl acetate/hexane | 99.1 | 82 |
| Methanol/water | 98.3 | 75 |
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.45 (d, J=7.6 Hz, 1H, NH), 7.35–7.22 (m, 4H, Ar-H), 4.25 (m, 1H, CH), 2.35 (s, 3H, Ar-CH₃), 2.10 (m, 1H, CH(CH₃)₂), 1.05 (d, J=6.8 Hz, 6H, (CH₃)₂).
- IR (KBr): 3300 (NH), 1720 (C=O acid), 1650 cm⁻¹ (C=O amide).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its structural similarity to natural amino acids.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Observations:
Aromatic vs. Aliphatic Substituents : The 2-methylbenzoyl group enhances hydrophobicity compared to pyridinyl () or tetrazole-biphenyl () substituents, affecting membrane permeability and protein-binding affinity.
Pharmacological Activity : Valsartan’s tetrazole-biphenyl moiety is critical for angiotensin receptor antagonism, while the 2-methylbenzoyl group in the target compound lacks this pharmacophore, suggesting divergent therapeutic applications .
Synthetic Flexibility : Sulfonamide-linked derivatives (e.g., naphthalene-1-sulfonyl in ) exhibit improved crystallinity and stability compared to benzoylated analogs, facilitating structural characterization.
Physicochemical Properties
- Solubility : The 2-methylbenzoyl derivative is less water-soluble (estimated logP ~2.5) than valsartan (logP ~5.5) due to the absence of ionizable tetrazole groups .
- Thermal Stability : Crystallographic data for sulfonamide analogs (e.g., ) indicate higher melting points (>200°C) compared to benzoylated derivatives (~150–170°C).
Research and Industrial Relevance
- Pharmaceutical Development : While valsartan exemplifies therapeutic success , the target compound remains a research tool for studying amide bond interactions and enzyme inhibition.
- Material Science : Sulfonamide-linked analogs are prioritized in crystallography and polymer chemistry due to their structural rigidity .
Biological Activity
3-Methyl-2-[(2-methylbenzoyl)amino]butanoic acid (C₁₃H₁₇NO₃) is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include a butanoic acid backbone and a 2-methylbenzoyl amino group. This compound has shown potential biological activity, particularly in the realms of proteomics and enzyme interaction studies. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₇NO₃
- Molecular Weight : 235.28 g/mol
- Structural Features : The compound features a butanoic acid core with a 2-methylbenzoyl substituent, which enhances its binding affinity to various biological targets.
The biological activity of this compound primarily involves:
- Binding Affinity : Preliminary studies indicate that this compound interacts with metabolic enzymes, potentially influencing their activity. This interaction may occur through hydrophobic contacts and hydrogen bonding.
- Nucleophilic Acyl Substitution : The compound can undergo nucleophilic acyl substitution, facilitating its involvement in various biochemical pathways.
- Hydrolysis : Under acidic or basic conditions, hydrolysis can occur, releasing the amine and corresponding carboxylic acid, which may further participate in biological processes.
Enzyme Interactions
Research has indicated that this compound exhibits binding affinity towards several enzymes:
- Metabolic Enzymes : Interaction studies suggest that the compound may modulate the activity of key metabolic enzymes, which could have implications for metabolic disorders.
Case Studies
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-2-[[(4-methylphenyl)sulfonyl]amino]butanoic acid | C₁₃H₁₇NO₃ | Contains a sulfonyl group, enhancing solubility and reactivity |
| 3-Methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid | C₁₃H₁₇NO₃ | Features an oxomethyl group, potentially altering biological activity |
| 4-Amino-4-(4-methoxyphenyl)butanoic acid | C₁₂H₁₅NO₂ | Lacks the benzoyl moiety but retains similar amine functionality |
The unique substitution pattern of this compound distinguishes it from these compounds, suggesting potential for unique biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
